An In-depth Technical Guide to 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid, a synthetically tractable derivative of the indole-2-carboxylic acid scaffold. This class of molecules has garnered significant attention in medicinal chemistry due to its versatile biological activities. We will delve into its structure, a plausible synthetic route, and its potential applications as a therapeutic agent, with a particular focus on its role as an inhibitor of HIV-1 integrase and Indoleamine 2,3-dioxygenase (IDO). This document is intended for researchers, scientists, and professionals in the field of drug development who are looking for detailed insights into this promising molecular framework.
Molecular Structure and Physicochemical Properties
The foundational structure of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid combines three key features that are crucial for its biological activity: an indole core, a carboxylic acid at the 2-position, a methyl group on the indole nitrogen, and an isopropyl group at the 6-position. The N-methylation can enhance metabolic stability and cell permeability, while the isopropyl group can provide favorable interactions with hydrophobic pockets in target proteins.
Below is a summary of its key physicochemical properties:
| Property | Value |
| IUPAC Name | 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid |
| Synonym | 1-Methyl-6-isopropyl-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Predicted LogP | 3.2 (using ALOGPS) |
| CAS Number | Not assigned (as of the latest data) |
Synthesis and Characterization
A robust synthetic route to 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid can be envisioned starting from commercially available 4-isopropylaniline. The following proposed synthesis is based on established methodologies for constructing the indole scaffold, such as the Reissert indole synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.
Detailed Experimental Protocol (Proposed)
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Step 1: Condensation. To a solution of 4-isopropylaniline (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq). To this mixture, add diethyl oxalate (1.2 eq) dropwise at room temperature. The reaction is then heated to reflux for 4-6 hours.
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Step 2: Reductive Cyclization. The intermediate from Step 1 is isolated and then subjected to reductive cyclization. A common method is to use sodium dithionite (Na₂S₂O₄) in an aqueous ethanol solution, heating to reflux for 2-3 hours.
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Step 3: N-Methylation. The resulting 6-isopropyl-1H-indole-2-carboxylic acid ethyl ester (1.0 eq) is dissolved in an anhydrous aprotic solvent like THF. Sodium hydride (1.2 eq) is added portion-wise at 0 °C, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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Step 4: Saponification. The N-methylated ester is hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide in a mixture of water and ethanol, heated to reflux for 2-4 hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product.
Analytical Characterization
The structure of the final compound would be confirmed using standard analytical techniques:
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¹H NMR: Expected to show characteristic peaks for the aromatic protons of the indole ring, a singlet for the N-methyl group, a septet and a doublet for the isopropyl group, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: Will display the expected number of carbon signals corresponding to the structure.
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Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C-H and C=C stretching from the aromatic and aliphatic parts of the molecule.
Applications in Drug Discovery & Development
The indole-2-carboxylic acid scaffold is a "privileged" structure in medicinal chemistry, meaning it is a framework that can bind to multiple, unrelated biological targets. Derivatives have been explored for various therapeutic indications.[1]
HIV-1 Integrase Inhibition
A significant body of research has demonstrated that indole-2-carboxylic acid derivatives are potent inhibitors of HIV-1 integrase.[2][3][4][5] This enzyme is essential for the replication of the HIV virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. The inhibitory action of these compounds stems from the ability of the carboxylate group to chelate the magnesium ions (Mg²⁺) in the enzyme's active site, which are critical for its catalytic activity.[2][3][4][5]
Indoleamine 2,3-dioxygenase (IDO) Inhibition
More recently, indole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan. In the context of cancer, tumor cells can exploit this pathway to create an immunosuppressive microenvironment, allowing them to evade the host's immune system. By inhibiting IDO1, it is possible to restore T-cell-mediated anti-tumor immunity, making it a promising strategy for cancer immunotherapy. The parent compound, 1-Methylindole-2-carboxylic acid, has been used as a reactant to prepare novel IDO inhibitors.
Key Mechanistic Insights
Mechanism of HIV-1 Integrase Inhibition
Caption: Inhibition of the IDO1 enzyme restores anti-tumor immunity.
By inhibiting the IDO1 enzyme, the conversion of tryptophan to kynurenine is blocked. This prevents the kynurenine-mediated suppression of T-cells and helps to restore the immune system's ability to recognize and attack tumor cells.
Experimental Protocols for Biological Evaluation
In Vitro HIV-1 Integrase Strand Transfer Assay
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Reagents and Materials: Recombinant HIV-1 integrase, donor DNA (oligonucleotide mimicking the viral DNA terminus), target DNA (oligonucleotide mimicking host DNA), assay buffer (containing Mn²⁺ or Mg²⁺), and the test compound.
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Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a 96-well plate. b. Recombinant HIV-1 integrase is pre-incubated with the donor DNA to form the enzyme-substrate complex. c. The pre-incubated complex is added to the wells containing the test compound and incubated for a short period. d. The reaction is initiated by the addition of the target DNA. e. The reaction is allowed to proceed for 1-2 hours at 37 °C and then stopped. f. The extent of the strand transfer reaction is quantified, typically using a fluorescence-based method or an ELISA-based assay.
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Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) is calculated by fitting the dose-response data to a suitable equation.
Cell-Based IDO1 Activity Assay
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Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or IFN-γ-stimulated cancer cell lines.
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Reagents and Materials: Cell culture medium, fetal bovine serum, interferon-gamma (IFN-γ) to induce IDO1 expression, the test compound, and reagents for kynurenine detection (e.g., Ehrlich's reagent).
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Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are then treated with IFN-γ to induce the expression of the IDO1 enzyme. c. After induction, the medium is replaced with fresh medium containing various concentrations of the test compound. d. The cells are incubated for 24-48 hours. e. After incubation, a sample of the cell culture supernatant is collected. f. The concentration of kynurenine in the supernatant is measured colorimetrically after the addition of Ehrlich's reagent.
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Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of kynurenine production against the concentration of the test compound.
Conclusion
1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its structural features make it a strong candidate for inhibition of both HIV-1 integrase and Indoleamine 2,3-dioxygenase, two clinically relevant targets in virology and oncology, respectively. The proposed synthetic route and biological evaluation protocols provide a solid foundation for further investigation into the therapeutic potential of this and related compounds. As our understanding of the structure-activity relationships of this class of molecules continues to grow, we can expect to see the emergence of new and improved drug candidates based on this versatile indole framework.
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